Cefuracetime
Cefuracetime
Brand Name:
Vulcanchem
CAS No.:
39685-31-9
VCID:
VC20882089
InChI:
InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)
SMILES:
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O
Molecular Formula:
C17H17N3O8S
Molecular Weight:
423.4 g/mol
Cefuracetime
CAS No.: 39685-31-9
Cat. No.: VC20882089
Molecular Formula: C17H17N3O8S
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39685-31-9 |
|---|---|
| Molecular Formula | C17H17N3O8S |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | 3-(acetyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25) |
| Standard InChI Key | YBHZVPYSEUQIII-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |
| SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |
| Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator